molecular formula C19H25Cl2N5OS B2512032 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1331148-39-0

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2512032
M. Wt: 442.4
InChI Key: YYZYXKZWWQQUSE-UHFFFAOYSA-N
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Description

The compound "N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride" is a chemical entity that appears to be designed for pharmacological purposes, potentially as an antiallergic agent. The structure of the compound suggests that it may interact with biological systems through various mechanisms, possibly involving interactions with receptors or enzymes that are implicated in allergic responses.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, compounds with similar structural motifs have been synthesized through the condensation of cyanoacrylamides with alkylhydrazines in formic acid . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate 6-chlorobenzo[d]thiazol-2-yl and dimethylaminopropyl substituents.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups that are known to influence biological activity. The presence of a pyrazole ring, a common scaffold in medicinal chemistry, suggests that the compound could interact with a variety of biological targets. The dimethylamino group, as indicated by related studies, can enhance activity due to its electronic effects and hydrophobic character .

Chemical Reactions Analysis

The compound's reactivity can be inferred from related structures. For example, pyrazole carboxamides have been shown to react with thiols to form tetrahydropyrazolo[3,4-e][1,4]diazepin-4-ones . This suggests that the compound may also undergo nucleophilic substitution reactions with sulfur-containing nucleophiles, potentially leading to the formation of new heterocyclic systems.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, we can hypothesize based on the structure and related compounds. The presence of a hydrochloride salt form indicates that the compound is likely to be water-soluble, which is advantageous for biological studies. The hydrophobic and steric effects of the substituents on the pyrazine ring are known to correlate with anti-allergic activity, as seen in similar compounds .

Scientific Research Applications

Cytotoxic Activity

  • Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and tested for cytotoxic activity against various cancer cell lines, showing significant potency in some cases, which indicates potential applications in cancer research and treatment (Deady et al., 2003).

Heterocyclic Analogs as Medicinal Substances

  • Thiochromono[3,2-d]pyrazoles, formed through specific reactions, serve as structural analogs of known medicinal substances, suggesting a pathway for developing new therapeutic agents (Sarenko et al., 1972).

Antibacterial Agents

  • A novel class of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones exhibited promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential as antibacterial agents (Palkar et al., 2017).

Anticancer and Anti-inflammatory Agents

  • Synthesis of novel pyrazolopyrimidines derivatives showed significant anticancer and anti-5-lipoxygenase activities, suggesting their utility in the development of new anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).

Antimicrobial Activities

  • New thiazole and pyrazole derivatives based on a specific moiety demonstrated antimicrobial activities, presenting a new avenue for antimicrobial drug development (Gouda et al., 2010).

properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-ethyl-5-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5OS.ClH/c1-5-25-16(11-13(2)22-25)18(26)24(10-6-9-23(3)4)19-21-15-8-7-14(20)12-17(15)27-19;/h7-8,11-12H,5-6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZYXKZWWQQUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide hydrochloride

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